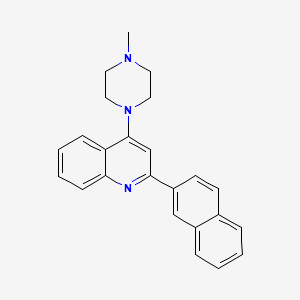

4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)quinoline

Description

4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)quinoline is a quinoline derivative featuring a 4-methylpiperazine substituent at the 4-position and a naphthalen-2-yl group at the 2-position. Quinoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The methylpiperazine moiety enhances metabolic stability and solubility, while the naphthalene group contributes to lipophilicity and π-π stacking interactions with biological targets .

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)-2-naphthalen-2-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3/c1-26-12-14-27(15-13-26)24-17-23(25-22-9-5-4-8-21(22)24)20-11-10-18-6-2-3-7-19(18)16-20/h2-11,16-17H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKNYJHOWPSASL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Naphthyl Substitution:

Piperazine Substitution: The final step involves the substitution of the quinoline derivative with 4-methylpiperazine. This can be done through nucleophilic substitution reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline and naphthyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline and naphthyl derivatives.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)quinoline has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

Biological Research: It is used in the study of cellular signaling pathways and receptor binding assays.

Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among quinoline derivatives:

Key Differences and Implications

Substituent Position: The placement of the methylpiperazine group at C4 (target compound) versus C2 () alters electronic distribution and steric effects, impacting receptor binding . Naphthalen-2-yl (target) vs.

Functional Group Modifications :

- Chlorine at C7 () introduces electron-withdrawing effects, enhancing anti-inflammatory activity but possibly increasing toxicity .

- Trifluoromethyl groups () improve metabolic stability and bioavailability due to fluorine’s electronegativity and small size .

Biological Activity :

Pharmacological Potential

- Anticancer Activity : Compounds with trifluoromethylphenyl groups () or naphthalene moieties (target compound) may target DNA topoisomerases or kinase enzymes .

Biological Activity

4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)quinoline, with the CAS number 181775-85-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 353.46 g/mol

- Chemical Structure : The compound consists of a quinoline ring substituted with a naphthalene moiety and a 4-methylpiperazine group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various pathogens, including Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 0.5 μg/mL | Disruption of nucleic acid synthesis |

| Pseudomonas aeruginosa | 0.75 μg/mL | Inhibition of protein synthesis pathways |

The mechanism by which this compound exerts its antimicrobial effects involves several pathways:

- Inhibition of Cell Wall Synthesis : The compound interferes with the peptidoglycan layer formation in bacterial cell walls.

- Disruption of Nucleic Acid Synthesis : It inhibits DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

- Protein Synthesis Inhibition : The piperazine moiety enhances binding to ribosomal RNA, preventing protein synthesis.

Study 1: Efficacy Against Resistant Strains

A study conducted by researchers at a prominent university evaluated the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound had a MIC value significantly lower than traditional antibiotics, demonstrating its potential as an alternative treatment option.

Study 2: Biofilm Formation Inhibition

Another research effort focused on the ability of this compound to inhibit biofilm formation in various bacterial strains. The study revealed that it effectively reduced biofilm mass by up to 70% at sub-inhibitory concentrations, suggesting its utility in treating chronic infections where biofilms are prevalent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.